molecular formula C18H19N7O2 B10940032 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10940032
M. Wt: 365.4 g/mol
InChI Key: DWZAFGCLZGPYDE-UHFFFAOYSA-N
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Description

N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound It features a unique structure that includes pyrazole and isoxazole rings, which are known for their significant roles in medicinal chemistry and organic synthesis

Preparation Methods

The synthesis of N4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the pyrazole and isoxazole intermediates. These intermediates are then subjected to cyclocondensation reactions to form the fused heterocyclic system. Common reagents used in these reactions include chloroacetaldehyde, bromotrifluoroacetone, and ethyl bromopyruvate . Industrial production methods often involve optimizing these reactions for higher yields and purity, using techniques such as one-pot multi-component reactions and cascade/tandem protocols .

Chemical Reactions Analysis

N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H19N7O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H19N7O2/c1-4-25-9-12(7-21-25)6-19-17(26)14-5-15(13-8-20-24(3)10-13)22-18-16(14)11(2)23-27-18/h5,7-10H,4,6H2,1-3H3,(H,19,26)

InChI Key

DWZAFGCLZGPYDE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C

Origin of Product

United States

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